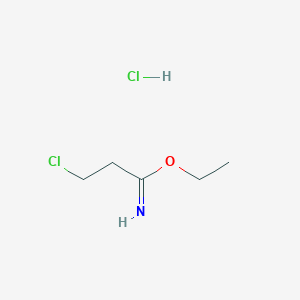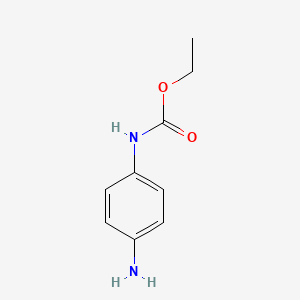
Ethyl (4-aminophenyl)carbamate
Overview
Description
Ethyl (4-aminophenyl)carbamate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related carbamate compounds and their synthesis, which can provide insights into the chemical behavior and properties of carbamates in general. These compounds are often intermediates or end products in the synthesis of biologically active molecules, including antimitotic agents and hypoglycemic agents .
Synthesis Analysis
The synthesis of carbamate compounds can be achieved through various methods. For instance, the Lossen rearrangement is a method used to synthesize ureas from carboxylic acids, which can be applied to the synthesis of carbamate compounds. This method is demonstrated to be environmentally friendly and cost-effective, as it allows for the recovery and recycling of byproducts . Another synthesis method involves the alkylation of phenols followed by selective reduction, which was used to synthesize ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents . Additionally, chiral isomers of carbamate compounds have been synthesized and shown to have varying degrees of biological activity .
Molecular Structure Analysis
The molecular structure of carbamate compounds can be characterized using various spectroscopic techniques. For example, ethyl-2-(4-aminophenoxy)acetate was characterized by NMR spectroscopy and X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system and the presence of non-covalent interactions that contribute to molecular packing . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, which provided detailed information about its orthorhombic space group and unit-cell parameters .
Chemical Reactions Analysis
Carbamate compounds can undergo various chemical reactions. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involved acylation, nucleophilic substitution, and reduction steps . The reactivity of carbamates can be influenced by the presence of different functional groups and the overall molecular structure, as seen in the synthesis of antimitotic agents where changes to the structure affected the biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate compounds can be deduced from their synthesis and molecular structure. For instance, the crystalline nature of some carbamates suggests solid-state stability, which is important for the development of pharmaceutical agents . The presence of different functional groups, such as amino and ester groups, can influence the solubility, reactivity, and interaction with biological targets. The use of spectroscopic methods, such as NMR and X-ray diffraction, provides valuable information about the electronic environment and geometry of these molecules, which are crucial for understanding their properties and potential applications .
Scientific Research Applications
1. Detection in Chinese Rice Wine
Ethyl carbamate (EC) is a carcinogen found in fermented foods and beverages, including Chinese rice wine. A study developed an indirect ELISA (ciELISA) for detecting EC in Chinese rice wine. This method showed good accuracy and reproducibility, indicating its potential for monitoring EC in large sample volumes (Luo et al., 2017).
2. Antimitotic Agents
Ethyl carbamate derivatives have been studied for their antimitotic properties. Chiral isomers of ethyl carbamate showed activity in various biological systems, indicating potential for cancer treatment (Temple & Rener, 1992).
3. Crystal Structure Analysis
Research on ethyl carbamate derivatives includes examining their crystal structures. For example, a study on ethyl carbamate with a triazole fragment revealed details about its molecular structure, which is stabilized by intramolecular hydrogen bonding (Dolzhenko et al., 2010).
4. Developing New Anticancer Agents
Ethyl carbamate derivatives have been synthesized and evaluated for cytotoxic activity against neoplasms in mice. Studies show that alterations in the carbamate group affect the activity, highlighting the compound's potential in cancer therapy (Temple, Rener, & Comber, 1989).
5. Synthesis of Tetrazole Fragment Derivatives
Reactions of ethyl carbamate derivatives with sodium azide have led to the formation of compounds with a tetrazole fragment, which are of interest in organic chemistry and potentially in pharmacology (Velikorodov et al., 2014).
6. Lithiation Reactions
Ethyl carbamate derivatives undergo lithiation, a chemical reaction important for creating new compounds with potential applications in medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2013).
7. Mutagenic and Carcinogenic Activity Assessment
Studies have assessed the mutagenic and carcinogenic activities of ethyl carbamate derivatives, contributing to understanding their safety profile in pharmaceutical and environmental contexts (Prado-Ochoa et al., 2020).
8. Photo-Oxidation Studies
Research on the photo-oxidation of ethyl N-phenyl-carbamate has provided insights into the stability and degradation of ethyl carbamate derivatives under environmental conditions (Beachell & Chang, 1972).
9. Toxicity Studies
Toxicity studies on ethyl carbamate derivatives have been conducted to evaluate their safety for use in various applications, including as pesticides or pharmaceuticals (Prado-Ochoa et al., 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl N-(4-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABZQUOBNXDLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508375 | |
| Record name | Ethyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-aminophenyl)carbamate | |
CAS RN |
57399-97-0 | |
| Record name | Ethyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl N-(4-aminophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


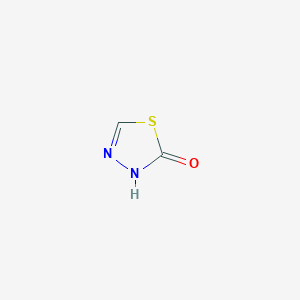

![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)
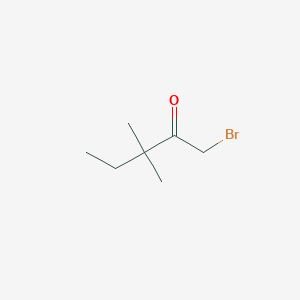
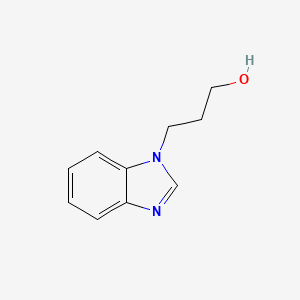
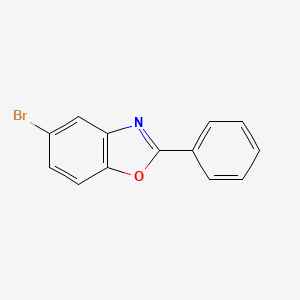
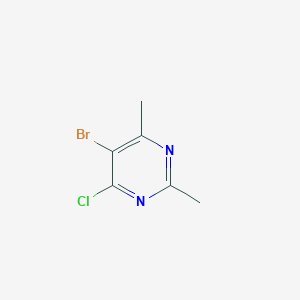
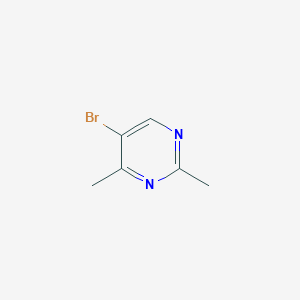
![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

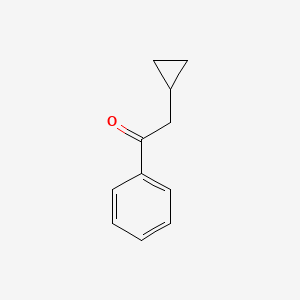
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)
